5-Hydroxyisourate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
6960-30-1 |
|---|---|
Molecular Formula |
C5H4N4O4 |
Molecular Weight |
184.11 g/mol |
IUPAC Name |
5-hydroxy-3,7-dihydropurine-2,6,8-trione |
InChI |
InChI=1S/C5H4N4O4/c10-2-5(13)1(6-3(11)8-2)7-4(12)9-5/h13H,(H3,6,7,8,9,10,11,12) |
InChI Key |
LTQYPAVLAYVKTK-UHFFFAOYSA-N |
SMILES |
C12=NC(=O)NC1(C(=O)NC(=O)N2)O |
Canonical SMILES |
C12=NC(=O)NC1(C(=O)NC(=O)N2)O |
Other CAS No. |
6960-30-1 |
Synonyms |
5-hydroxyisourate |
Origin of Product |
United States |
Enzymology of 5 Hydroxyisourate Formation and Catabolism
Urate Oxidase (Uricase) Activity: Formation of 5-Hydroxyisourate
Urate oxidase, also known as uricase, is the enzyme responsible for catalyzing the oxidation of uric acid to the unstable intermediate, this compound. proteopedia.orgplos.orgnih.govmdpi.com This reaction is the first step in a three-enzyme pathway that ultimately converts uric acid to S-(+)-allantoin. wikipedia.orgwikidoc.org
Catalytic Mechanism and Substrate Specificity
The catalytic mechanism of the most common form of urate oxidase is unique as it does not require a metal ion or an organic cofactor for its activity. proteopedia.orgwikipedia.orgwikidoc.orgresearchgate.net The process begins with the binding of the urate anion to the active site. wikipedia.orgwikidoc.org Key residues, such as Arginine 176 and Glutamine 228, are responsible for stabilizing the substrate through hydrogen bonding. proteopedia.orgwikipedia.orgwikidoc.org It is proposed that the enzyme facilitates the deprotonation of the bound urate monoanion to a dianion. plos.orgwikipedia.orgwikidoc.org
This dianion is highly reactive towards molecular oxygen. plos.org The reaction proceeds through a series of single electron transfers, leading to the formation of a dehydrourate intermediate and hydrogen peroxide. plos.orgwikipedia.org Subsequently, a water molecule performs a nucleophilic attack on the dehydrourate, resulting in the formation of this compound. proteopedia.orgwikipedia.org Isotopic labeling experiments have confirmed that the oxygen atoms in the resulting hydrogen peroxide originate from molecular oxygen, while the hydroxyl group on this compound comes from a solvent water molecule. plos.orgnih.gov
Role of Molecular Oxygen in the Enzymatic Reaction
Molecular oxygen serves as the oxidant in the urate oxidase reaction. proteopedia.orgplos.org The active site contains a specific "peroxo hole" where molecular oxygen binds, positioned above the plane of the purine (B94841) ring of the substrate. proteopedia.orgplos.orgiucr.org This proximity, facilitated by residues like asparagine and threonine, is crucial for the subsequent electron transfer from the activated urate dianion to oxygen. proteopedia.orgplos.org The reaction reduces molecular oxygen to hydrogen peroxide. proteopedia.orgplos.org
Characteristics of Cofactor-Independent Urate Oxidases
The most widely studied urate oxidases are cofactor-independent. proteopedia.orgwikipedia.orgwikidoc.orgresearchgate.net These enzymes are typically homotetrameric, with each subunit containing an active site at the interface between monomers. proteopedia.orgwikipedia.orgwikidoc.org For instance, the urate oxidase from Aspergillus flavus is a 135-kDa homotetramer. proteopedia.org These enzymes are found in a wide range of organisms, including bacteria, fungi, and many mammals, but are notably absent in humans and higher apes due to nonsense mutations in the gene. proteopedia.orgwikipedia.org
Exploration of FAD-Dependent Urate Oxidases (e.g., HpxO)
While cofactor-independent urate oxidases are common, another class of these enzymes exists that are dependent on flavin adenine (B156593) dinucleotide (FAD). ebi.ac.ukcreative-enzymes.comwikipedia.org An example is the HpxO enzyme from Klebsiella pneumoniae. ebi.ac.ukcreative-enzymes.comrcsb.orgnih.gov HpxO catalyzes the same conversion of uric acid to this compound but utilizes a different mechanism involving FAD as a cofactor. ebi.ac.ukcreative-enzymes.com This enzyme is a flavoprotein and belongs to the glutathione (B108866) reductase superfamily. ebi.ac.uknih.gov The reaction catalyzed by HpxO also requires NADH and results in the production of NAD+ and water, distinguishing it from the cofactor-independent enzymes that produce hydrogen peroxide. creative-enzymes.com
Table 1: Comparison of Urate Oxidase Types
| Feature | Cofactor-Independent Urate Oxidase | FAD-Dependent Urate Oxidase (HpxO) |
|---|---|---|
| Cofactor Requirement | None proteopedia.orgwikipedia.orgwikidoc.orgresearchgate.net | FAD, NADH ebi.ac.ukcreative-enzymes.comwikipedia.org |
| Typical Organism | Aspergillus flavus proteopedia.org | Klebsiella pneumoniae ebi.ac.ukcreative-enzymes.com |
| Byproducts | Hydrogen peroxide (H₂O₂) proteopedia.orgplos.org | NAD+, Water (H₂O) creative-enzymes.com |
| Enzyme Family | Tunnel-shaped proteins proteopedia.org | Glutathione reductase superfamily ebi.ac.uknih.gov |
This compound Hydrolase (HIUase) Activity: Degradation of this compound
The unstable this compound formed by urate oxidase is subsequently acted upon by this compound hydrolase (HIUase). wikipedia.orgwikidoc.orgresearchgate.net This enzyme is crucial for the controlled degradation of this compound in the purine catabolic pathway. researchgate.netnih.gov In the absence of HIUase, this compound spontaneously decomposes into racemic allantoin (B1664786). wikipedia.orgwikidoc.org
Hydrolytic Mechanism and Reaction Products (2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline)
HIUase catalyzes the hydrolysis of this compound. researchgate.netnih.govwikipedia.org The reaction involves the addition of a water molecule to the substrate. wikipedia.org This enzymatic hydrolysis results in the formation of 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). wikipedia.orgwikidoc.orgresearchgate.net OHCU is the next intermediate in the pathway leading to S-(+)-allantoin, which is then formed through decarboxylation by OHCU decarboxylase. wikipedia.orgwikidoc.orgwikipedia.org The systematic name for HIUase is this compound amidohydrolase. wikipedia.org
Systematic Nomenclature (EC 3.5.2.17) and Classification
The enzyme responsible for the hydrolysis of this compound is systematically named this compound amidohydrolase. wikipedia.org It is classified under the Enzyme Commission (EC) number EC 3.5.2.17 . wikipedia.orggenome.jpexpasy.org This classification places it within the family of hydrolases, specifically those that act on carbon-nitrogen bonds other than peptide bonds in cyclic amides. wikipedia.org Commonly used names for this enzyme include HIUHase and this compound hydrolase. wikipedia.orgexpasy.org This enzyme catalyzes the hydrolysis of this compound to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). wikipedia.orgresearchgate.net
Enzymatic vs. Non-Enzymatic Degradation Pathways of this compound
This compound is a metastable compound that can degrade through both enzymatic and non-enzymatic pathways. plos.orgresearchgate.net
Non-Enzymatic Degradation: In the absence of specific enzymes, this compound spontaneously decomposes in aqueous solutions. unipr.itwikipedia.org This non-enzymatic decay is a slower process and results in a racemic mixture of allantoin, meaning both the (S) and (R) enantiomers are produced. unipr.itwikipedia.org The spontaneous decomposition proceeds via the intermediate 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). unipr.it
Enzymatic Degradation: In many organisms, the degradation of this compound is a rapid and stereospecific process catalyzed by a sequence of two enzymes. plos.orgwikipedia.org The first step is the hydrolysis of this compound to OHCU, catalyzed by HIU hydrolase (EC 3.5.2.17). wikipedia.orgwikipedia.org This is followed by the decarboxylation of OHCU to produce the single enantiomer, (S)-allantoin. wikipedia.orgnih.gov This enzymatic pathway is significantly faster than the spontaneous decay. genome.jpexpasy.org
Investigation of Catalytic Residues and Active Site Dynamics
The active site of HIU hydrolase contains specific amino acid residues that are crucial for its catalytic activity. While the enzyme does not require a metal ion or cofactor for its function, certain residues play key roles in substrate binding and catalysis. uniprot.org
2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline Decarboxylase (OHCU Decarboxylase)
Following the hydrolysis of this compound, the resulting product, OHCU, is further processed by 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline decarboxylase (OHCU decarboxylase).
Role in Stereoselective Allantoin Formation from OHCU
OHCU decarboxylase (EC 4.1.1.97) catalyzes the final step in the enzymatic conversion of uric acid to allantoin. wikipedia.orgcreative-enzymes.com Its primary role is the stereoselective decarboxylation of OHCU to produce (S)-allantoin. nih.govuniprot.orgebi.ac.uk This is a key distinction from the non-enzymatic pathway, which yields a racemic mixture. The enzyme achieves this specificity without the need for cofactors. nih.gov Structural analysis reveals that an invariant histidine residue within the active site is essential for this stereoselectivity, facilitating a proton transfer that leads exclusively to the (S)-enantiomer of allantoin. nih.govresearchgate.net
Sequential Nature of Urate Degradation Enzymes
The enzymatic degradation of uric acid is a sequential, three-step process in organisms that possess the complete pathway. wikipedia.orgwikipedia.orgnih.gov
Urate Oxidase (EC 1.7.3.3): Oxidizes uric acid to this compound. wikipedia.orgcreative-enzymes.comgenome.jp
HIU Hydrolase (EC 3.5.2.17): Hydrolyzes this compound to OHCU. wikipedia.orgwikipedia.org
OHCU Decarboxylase (EC 4.1.1.97): Decarboxylates OHCU to (S)-allantoin. wikipedia.orguniprot.org
This enzymatic cascade ensures the efficient and stereospecific conversion of uric acid. wikipedia.org In many organisms, these enzymes are localized within peroxisomes. unipr.itnih.gov
Bifunctional Enzymes in the Ureide Pathway
In some organisms, particularly plants, the activities of HIU hydrolase and OHCU decarboxylase are combined into a single bifunctional enzyme. pathbank.orgnih.gov For example, in Arabidopsis thaliana, a protein known as Transthyretin-like (TTL) protein possesses two distinct domains: a C-terminal Urah domain responsible for the hydrolysis of this compound, and an N-terminal Urad domain that catalyzes the decarboxylation of OHCU. nih.gov This fusion of enzymatic activities into one polypeptide chain, sometimes referred to as S-allantoin synthase, streamlines the conversion of this compound to (S)-allantoin. pathbank.orgnih.gov The evolution of such bifunctional enzymes highlights the metabolic efficiency gained by physically linking sequential catalytic steps. nih.gov
Structural Biology of 5 Hydroxyisourate Metabolizing Enzymes
Structural Characterization of Urate Oxidase
Urate oxidase (UOX), or uricase, catalyzes the oxidation of uric acid to the unstable intermediate 5-hydroxyisourate (5-HIU), with the concomitant reduction of molecular oxygen to hydrogen peroxide. plos.orgmdpi.com This enzyme is notable because, unlike most oxidases, it does not require a metal ion or an organic cofactor for its catalytic activity. plos.orgwikipedia.orgproteopedia.org
Oligomeric State and Quaternary Structure
Urate oxidase is a homotetrameric enzyme, meaning it is composed of four identical protein subunits. wikipedia.orgebi.ac.ukcreative-enzymes.com The functional enzyme assembles into a large, barrel-shaped complex with a molecular weight of approximately 135 kDa. proteopedia.orgtandfonline.com The structure has a height of about 7 nm, an outer radius of 3 nm, and features a central channel approximately 5 nm long and 1.2 nm in diameter, though the function of this tunnel remains unknown. proteopedia.org The four subunits are arranged with 222 symmetry, creating the tetrameric assembly. plos.org Each monomer consists of two structurally similar domains, known as "tunneling fold" (T-fold) domains, which are comprised of a four-stranded antiparallel beta-sheet and two alpha-helices. creative-enzymes.comphyschemres.org The thermal inactivation of the enzyme is primarily linked to the depolymerization of this tetrameric structure. frontiersin.org
| Structural Feature | Description |
| Enzyme Name | Urate Oxidase (Uricase) |
| Oligomeric State | Homotetramer |
| Total Molecular Weight | ~135 kDa |
| Subunit Molecular Weight | ~33.5 kDa wikipedia.org |
| Overall Shape | Barrel-shaped proteopedia.org |
| Key Structural Elements | Tunneling fold (T-fold) domains creative-enzymes.com |
| Symmetry | 222 crystallographic symmetry plos.org |
Active Site Architecture and Ligand Binding Modes
The enzyme possesses four identical active sites, each strategically located at the interface between two of the four subunits. plos.orgwikipedia.orgphyschemres.org This arrangement means that residues from two different monomers contribute to form a single catalytic center. plos.org The binding of the substrate, uric acid, is facilitated by specific hydrogen bonds with the side chains of two key residues: Arginine 176 and Glutamine 228. proteopedia.orgebi.ac.ukcreative-enzymes.com These interactions stabilize the urate dianion within the active site. ebi.ac.uk
Approximately 0.33 nm above the bound substrate is the "peroxo hole," a site where molecular oxygen and a catalytic water molecule bind. proteopedia.orgiucr.org This site is formed by the side chains of Asparagine 254 and Threonine 57 from an adjacent subunit (denoted as Thr57). plos.orgproteopedia.org These residues are crucial for positioning the reactants for the oxidation reaction. A proton transfer chain involving Lysine 10, Histidine 256, and water molecules is also a key feature of the active site's mechanism. proteopedia.org
Conformational Changes During Catalysis
The catalytic cycle of urate oxidase involves significant conformational adaptability. The initial product, this compound, is non-planar, unlike the uric acid substrate. nih.gov Consequently, the active site must undergo structural changes to accommodate this larger intermediate. nih.gov Studies using high hydrostatic pressure have revealed that the enzyme can adopt a conformational substate where the substrate-binding pocket expands. nih.gov This suggests that a swelling of the active site is a necessary part of the reaction mechanism to accommodate the product before its release. nih.gov Furthermore, room-temperature crystallographic studies have shown that the side chain of Asn254 exhibits conformational heterogeneity. This flexibility is proposed to be an active mechanism that facilitates the exchange of molecular oxygen and water in the peroxo hole during different stages of catalysis. iucr.org
Structural Characterization of this compound Hydrolase
Following the action of urate oxidase, the unstable this compound is hydrolyzed by this compound hydrolase (HIUH). This enzyme catalyzes the conversion of 5-HIU into 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). nih.govontosight.ai
Homotetrameric Configuration and Structural Domains
Similar to urate oxidase, this compound hydrolase is a homotetrameric protein. nih.govresearchgate.netpbrg.hu The crystal structure of HIUH from Klebsiella pneumoniae reveals that each monomer (protomer) consists of a core structure composed of an eight-stranded β-sandwich and a small α-helix. nih.govresearchgate.net The four identical monomers assemble with 222 symmetry to form the functional tetramer. researchgate.net The active site of the enzyme is created at the interface where two of these monomers join. pbrg.huunipr.it
| Structural Feature | Description |
| Enzyme Name | This compound Hydrolase (HIUH) |
| Oligomeric State | Homotetramer nih.govresearchgate.netpbrg.hu |
| Monomer Fold | Eight-stranded β-sandwich with one α-helix nih.gov |
| Key Motif | Conserved YRGS C-terminal motif distinguishes it from transthyretin nih.gov |
| Symmetry | 222 symmetry researchgate.net |
Evolutionary Relationship and Structural Homology with Transthyretin-Related Proteins
This compound hydrolase is a member of the transthyretin-related protein (TRP) family. nih.govpnas.org This family also includes transthyretin (TTR), a well-known transport protein responsible for carrying thyroid hormones and retinol (B82714) in the blood. researchgate.netebi.ac.uk Phylogenetic and structural analyses indicate that HIUH represents the ancestral function of this protein family, which is conserved from bacteria to mammals. ebi.ac.ukebi.ac.uk
Transthyretin is believed to have evolved from an ancestral HIUH gene through a duplication event that occurred early in vertebrate evolution. researchgate.netresearchgate.net Despite having very different functions—one being an enzyme and the other a transport protein—HIUH and TTR share a remarkably high degree of structural homology. researchgate.net The evolution from HIUH to TTR involved critical mutations within the active site. These changes transformed the catalytic cleft of the enzyme into a channel open at both ends in the transport protein, creating a binding site accessible to the thyroxine hormone while simultaneously abolishing the original enzymatic activity. researchgate.netresearchgate.netproteopedia.org This evolutionary trajectory provides a fascinating example of how a small number of key mutations can lead to the emergence of a completely new protein function (neofunctionalization) from a pre-existing structural scaffold. researchgate.net
Detailed Analysis of Active Site Residues and Substrate Interactions
The enzyme responsible for the hydrolysis of this compound is HIU hydrolase (HIUHase). It belongs to the transthyretin-related protein (TRP) family. pnas.orgpnas.orgresearchgate.net The active sites of HIUHase are located at the interface between dimers within the homotetrameric protein. pnas.orgcreative-enzymes.comnih.gov Detailed structural and computational studies, particularly on HIUHase from Klebsiella pneumoniae (kpHIUH) and Bacillus subtilis (PucM), have identified several key amino acid residues crucial for substrate binding and catalysis. pnas.orgnih.govnih.gov
Docking calculations and structural analysis reveal that the this compound substrate binds in a specific orientation within the active site. nih.govmdpi.com The C5 hydroxyl group of 5-HIU forms hydrogen bonds with residues such as His92 and Arg41. mdpi.com This positioning exposes the C6 carbon of the substrate to a lytic water molecule, which is itself positioned by hydrogen bonds with nearby histidine residues, such as His7 and His92 in kpHIUH. nih.govmdpi.com
The catalytic mechanism is proposed to proceed via a two-stage process. nih.govmdpi.com First, a histidine residue (e.g., His92 in kpHIUH or His-14 in PucM) acts as a general base, deprotonating the lytic water molecule. pnas.orgmdpi.com This activated hydroxide (B78521) ion then performs a nucleophilic attack on the C6 carbonyl of 5-HIU, forming a tetrahedral oxyanion intermediate. nih.govmdpi.com This unstable intermediate is stabilized by positively charged arginine residues (e.g., Arg41). mdpi.com In the second stage, the C6–N5 bond is cleaved, a process facilitated by a proton transfer from the histidine, completing the ring-opening hydrolysis. nih.gov
Key residues consistently identified across different species include two histidine residues, an arginine residue, and a conserved C-terminal tetrapeptide (Tyr-Arg-Gly-Ser). pnas.orgnih.gov In B. subtilis PucM, the absolutely conserved residues across the TRP family that form the active site are His-14, Arg-49, His-105, and the C-terminal sequence containing Tyr-118. pnas.org
| Residue (example organism) | Putative Function | Source |
|---|---|---|
| His7 (K. pneumoniae) | Positions lytic water molecule via hydrogen bonding. | nih.govmdpi.com |
| His14 (B. subtilis) | Acts as a general base to deprotonate the catalytic water molecule. | pnas.org |
| Arg41 (K. pneumoniae) | Stabilizes the oxyanion intermediate; interacts with the C5 hydroxyl group of 5-HIU. | mdpi.com |
| Arg49 (B. subtilis) | Contributes to the active site architecture and substrate interaction. | pnas.org |
| His92 (K. pneumoniae) | Deprotonates the lytic water molecule to initiate nucleophilic attack; interacts with the C5 hydroxyl group of 5-HIU. | nih.govmdpi.com |
| His105 (B. subtilis) | Potentially involved in protonating the N3 of HIU. | pnas.org |
| Tyr118 (B. subtilis) | Stabilizes the substrate position by interacting with the O8 of HIU. May be involved in tautomerization. | pnas.org |
Insights from Crystal Structures and Mutagenesis Studies
Crystal structures of HIU hydrolases from Klebsiella pneumoniae and Bacillus subtilis have been solved to high resolution, providing a structural blueprint for the enzyme's function. pnas.orgresearchgate.netnih.gov These structures confirm that the enzyme is a homotetramer and belongs to the transthyretin-related protein family. researchgate.net The active sites are located at the dimer interfaces. nih.gov The structure of B. subtilis HIUHase (PucM) in complex with substrate analogs like 8-azaxanthine (B11884) and 5,6-diaminouracil (B14702) has been particularly informative, revealing how the substrate is oriented and which residues are in close proximity for catalysis. pnas.org For instance, in the complex with 8-azaxanthine, His-105 is positioned near the N3 position of the analog, suggesting its role in protonation. pnas.org
Site-directed mutagenesis studies have been instrumental in validating the functional roles of these active site residues.
In B. subtilis PucM, mutation of the proposed catalytic base, His-14, or the stabilizing residue, Arg-49, to asparagine resulted in a complete loss of enzymatic activity. pnas.org
Deletion of the conserved C-terminal tetrapeptide also severely impacted catalysis. pnas.org
The H105N and Y118F mutants showed more than a 10-fold reduction in activity, confirming their significant, albeit less critical, roles in the catalytic process. pnas.org
These combined structural and mutagenesis studies provide compelling evidence for a catalytic mechanism involving specific histidine and arginine residues that facilitate a water-mediated nucleophilic attack on the this compound substrate. pnas.orgnih.gov
Structural Information on 2-Oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline Decarboxylase
The product of the HIU hydrolase reaction, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU), is subsequently processed by OHCU decarboxylase. This enzyme catalyzes the final step in the oxidative degradation of uric acid, producing (S)-allantoin. pdbj.orgnih.govnih.gov The crystal structure of OHCU decarboxylase, determined from organisms such as Danio rerio (zebrafish) and Klebsiella pneumoniae, reveals a homodimeric protein with a novel, predominantly α-helical fold. pdbj.orgnih.govresearchgate.netrcsb.org Each monomer is composed of ten α-helices organized into two domains. nih.gov
A striking feature of OHCU decarboxylase is that it performs a decarboxylation reaction without the aid of any cofactors, distinguishing it from many other decarboxylases. pdbj.orgnih.govrcsb.org The active site is located within each monomer. pdbj.org Structural analysis of the enzyme in complex with the product, (S)-allantoin, and substrate analogs has allowed for the identification of key catalytic residues. pdbj.orgnih.gov
Mutational and structural studies have highlighted the essential roles of two specific residues:
His-67 (zebrafish numbering): This invariant histidine residue is proposed to be crucial for the stereoselective production of (S)-allantoin. It likely acts by protonating C5 of the substrate, facilitating the formation of the correct enantiomer. pdbj.orgnih.gov
Glu-87 (zebrafish numbering): This glutamate (B1630785) residue appears to facilitate the decarboxylation step. It is positioned to create electrostatic repulsion with the substrate's carboxylate group, which may destabilize the ground state of the substrate and promote the release of CO2. nih.gov
The structural and functional data for OHCU decarboxylase provide a clear molecular basis for the final, stereospecific step in the conversion of uric acid to (S)-allantoin. pdbj.orgnih.gov
| Feature | Description | Source |
|---|---|---|
| Quaternary Structure | Homodimer | pdbj.orgnih.gov |
| Secondary Structure | Predominantly α-helical (novel fold) | pdbj.orgnih.govresearchgate.net |
| Cofactor Requirement | None | pdbj.orgnih.govrcsb.org |
| Active Site Location | One per monomer | pdbj.org |
| Key Catalytic Residue | His-67 (zebrafish): Involved in protonation for stereoselective product formation. | nih.gov |
| Key Catalytic Residue | Glu-87 (zebrafish): Facilitates decarboxylation via electrostatic repulsion. | nih.gov |
Regulation and Genetic Basis of 5 Hydroxyisourate Metabolism
Transcriptional and Post-Translational Regulation of Pathway Enzymes
The enzymes involved in the conversion of uric acid to allantoin (B1664786) via 5-hydroxyisourate are controlled at both the level of gene expression (transcription) and protein modification (post-translation).
Transcriptional Regulation: In microorganisms, the expression of genes encoding HIU pathway enzymes is tightly regulated in response to environmental cues. In Escherichia coli, a unique cooperative system involving two-component systems (TCSs) governs the transcription of hiuH, the gene for this compound hydrolase. nih.gov The YedVW TCS induces hiuH expression in response to hydrogen peroxide (H₂O₂), while the CusSR TCS activates it in the presence of high copper (Cu²⁺) concentrations. nih.gov Both the responsible proteins, YedW and CusR, bind to the same sequence in the hiuH promoter region, demonstrating a sophisticated mechanism of gene regulation by different environmental signals. nih.gov In Klebsiella pneumoniae, the genes for purine (B94841) catabolism are found in distinct clusters, and their expression is subject to nitrogen repression; the presence of a preferred nitrogen source like ammonia (B1221849) strongly represses these systems. asm.org Similarly, in the fungus Neurospora crassa, uricase (urate oxidase) levels increase severalfold upon induction, which is driven by the de novo synthesis of the enzyme. nih.gov
Post-Translational Regulation: Evidence suggests that the activity of pathway enzymes is also controlled after protein synthesis. In some plant systems, a discrepancy between the levels of uricase protein and its enzymatic activity points towards post-translational control mechanisms. researchgate.net For pig urate oxidase, it has been proposed that the protein undergoes post-translational modification through the proteolytic cleavage of six N-terminal residues. researchgate.net Furthermore, the expression of recombinant uricase in systems like Pichia pastoris highlights the impact of post-translational modifications. Secretion of the enzyme can lead to glycosylation, which may have undesirable pharmacological effects, necessitating strategies for intracellular expression to avoid such modifications. nih.gov The removal of the N-terminal methionine by endogenous aminopeptidases is another example of post-translational processing that can occur. google.com
Table 1: Examples of Transcriptional Regulators for HIU Pathway Enzymes
| Regulator/System | Organism | Target Gene/Operon | Inducer/Repressor | Finding | Citation |
|---|---|---|---|---|---|
| YedVW (TCS) | Escherichia coli | hiuH (HIU hydrolase) | H₂O₂ (Inducer) | Induces transcription in response to oxidative stress. | nih.gov |
| CusSR (TCS) | Escherichia coli | hiuH (HIU hydrolase) | Cu²⁺ (Inducer) | Induces transcription in response to copper stress. | nih.gov |
| Nitrogen Catabolite Repression | Klebsiella pneumoniae | Purine catabolism gene clusters | Ammonia (Repressor) | Represses gene expression in the presence of preferred nitrogen sources. | asm.org |
| Nitrogen Regulation | Neurospora crassa | Uricase | Uric Acid (Inducer) | Induction leads to de novo synthesis of uricase. | nih.gov |
Gene Organization and Operon Structures in Microorganisms
In bacteria, the genes encoding the enzymes for this compound metabolism are often organized into clusters or operons, allowing for coordinated regulation.
In Bacillus subtilis, the genes for purine degradation, known as puc genes, are located in multiple transcription units. funcmetabol.com The genes for urate oxidase (pucL) and this compound hydrolase (pucM) are part of this system, which is essential for utilizing purines as a nitrogen source. funcmetabol.comuniprot.org The organization of these genes into operons ensures that all necessary enzymes are synthesized together when purines are available. Some bacterial strains have been found to possess multiple copies of these key genes, such as pucL, potentially enhancing their metabolic capacity. researchgate.net
In Klebsiella pneumoniae, the genes responsible for purine breakdown are distributed across three separate clusters. asm.orgresearchgate.net One cluster contains hpxO, an FAD-dependent monooxygenase that oxidizes uric acid to this compound, and hpxT, which encodes the HIU hydrolase. asm.org This genomic arrangement separates different stages of the purine assimilation pathway.
In Escherichia coli, the regulatory gene HprR binds to the DNA spacer located between the divergently transcribed hprRS genes and the hiuH gene, suggesting autoregulation and control over HIU breakdown to prevent the accumulation of toxic intermediates. frontiersin.org The co-localization of various genes with the main purine degradation operon in some bacteria suggests they may have auxiliary roles in nucleoside metabolism. researchgate.net
Table 2: Gene Clusters for Uric Acid Degradation in Microorganisms
| Organism | Gene Cluster/Operon | Key Genes | Function of Genes | Citation |
|---|---|---|---|---|
| Bacillus subtilis | puc operons | pucL, pucM | Urate oxidase, HIU hydrolase | funcmetabol.comuniprot.org |
| Klebsiella pneumoniae | hpx cluster | hpxO, hpxT | Urate oxidase (FAD-dependent), HIU hydrolase | asm.org |
| Escherichia coli | hiuH region | hiuH, yedW, cusR | HIU hydrolase and its transcriptional regulators | nih.gov |
Genetic Mutations Affecting this compound Pathway Enzymes (e.g., Urah gene)
Mutations in the genes encoding enzymes of the this compound pathway can lead to significant physiological consequences, as illustrated by studies in mice and the evolutionary loss of function in humans.
A notable example is a spontaneous mutation discovered in mice within the Urah gene, which encodes this compound (HIU) hydrolase. pnas.orgresearchgate.net An A-to-G point mutation in exon 3 of the gene results in a tyrosine-to-cysteine amino acid substitution. pnas.orgpnas.orgresearchgate.net This single change leads to undetectable levels of the HIU hydrolase protein. researchgate.netnih.gov Mice that are homozygous for this plt2 mutation suffer from a perturbed uric acid metabolism and develop severe health issues, including hepatomegaly (enlarged liver) and, in the majority of cases, hepatocellular carcinoma (liver cancer). pnas.orgresearchgate.netnih.gov This demonstrates the critical role of HIU hydrolase in preventing the buildup of potentially toxic uric acid metabolites. researchgate.netpnas.org
In humans and other higher primates, the uric acid degradation pathway has been inactivated by mutations accumulated during evolution. The gene for urate oxidase, the enzyme preceding HIU hydrolase, is a nonfunctional pseudogene in humans due to nonsense mutations at codons 33 and 187, as well as an aberrant splice site. wikipedia.org Similarly, the human gene homologous to the mouse Urah is also nonfunctional. pnas.org It contains a 14-nucleotide deletion in the region corresponding to exon 3, which would cause a frameshift and premature termination of the protein, explaining the absence of HIU hydrolase activity in humans. pnas.orgpnas.org
Subcellular Localization of Enzymes and Pathway Compartmentalization (e.g., peroxisomes)
In eukaryotic organisms, the enzymes of the this compound pathway are specifically localized within subcellular compartments, primarily the peroxisome, to sequester reactive intermediates and efficiently channel metabolites.
Urate oxidase, the enzyme that produces this compound from uric acid, is a well-established peroxisomal enzyme in a wide range of eukaryotes, including plants, fungi, and animals. unipr.itresearchgate.netnih.govpnas.org In the root nodules of leguminous plants, both urate oxidase and this compound hydrolase are found exclusively within the peroxisomes of uninfected cells. unipr.it The product, allantoin, is then transported out of the peroxisome to the endoplasmic reticulum for subsequent catabolic steps. researchgate.net
In mammals, such as mice, urate oxidase is located in the peroxisomes of liver cells. pnas.org The gene for mouse HIU hydrolase (Urah) can produce a transcript containing a sequence that is thought to act as a peroxisome targeting signal, suggesting that HIU hydrolase would be co-localized with urate oxidase in the peroxisome. pnas.org However, other experimental evidence has confirmed the presence of HIU hydrolase in the cytoplasm of mouse hepatocytes, indicating a more complex localization pattern that may involve different enzyme isoforms. pnas.orgpnas.org In fungi like Cryptococcus neoformans, the degradation of uric acid is also compartmentalized within peroxisomes. nih.govplos.org This sequestration is crucial, as the accumulation of uric acid can be harmful to the peroxisome itself. mdpi.com
Alternative Splicing Mechanisms Impacting Enzyme Isoforms
Alternative splicing of messenger RNA (mRNA) provides a mechanism for generating multiple protein isoforms from a single gene, contributing to the functional and regulatory complexity of the this compound pathway.
In the plant Arabidopsis thaliana, transcript analysis of the gene for a transthyretin-like protein (TTL), which functions as a this compound hydrolase, has revealed the existence of at least two distinct splice forms. unipr.it The differential localization of these isoforms—one in the peroxisome where it participates in the ureide pathway and another in the cytosol—suggests they have different physiological roles. unipr.it
A similar mechanism is observed in mice for the Urah gene, which encodes HIU hydrolase. Two alternative transcripts are produced, featuring different 5'-untranslated regions. pnas.org The longer transcript includes an additional exon at the 5' end which is believed to contain a peroxisomal targeting signal. pnas.org The shorter transcript lacks this signal. This alternative splicing could produce HIU hydrolase isoforms that are directed to different subcellular locations (peroxisome vs. cytoplasm), potentially allowing for different regulatory controls or functions. pnas.orgpnas.org
In teleost fish, which underwent an additional whole genome duplication, two distinct forms of 5-HIUase exist. One form contains a peroxisomal targeting signal, while the other does not, which could be the result of alternative splicing or the presence of two separate genes. frontiersin.org
Biological and Physiological Roles of 5 Hydroxyisourate Metabolism
Contribution to Nitrogen Recycling and Assimilation in Various Organisms
In many organisms, including plants, fungi, and most bacteria, the degradation of purines is a vital mechanism for nitrogen recycling. nih.govnih.gov Purine (B94841) catabolism converges on the production of uric acid, which is then further broken down to liberate nitrogen in a form that can be assimilated, such as ammonia (B1221849). nih.govnih.govunipr.it The conversion of uric acid to 5-hydroxyisourate by the enzyme urate oxidase (also known as uricase) is the initial and committing step in this pathway. wikipedia.orgontosight.airesearchgate.net
Subsequently, HIU is hydrolyzed to 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU). ontosight.ainih.gov This enzymatic cascade continues until the nitrogen from the purine ring is released as ammonia, which can then be incorporated into other essential nitrogen-containing molecules. nih.govunipr.it This is particularly crucial for organisms in nitrogen-limited environments, where the ability to efficiently reuse nitrogen from metabolic byproducts is a significant survival advantage. unipr.itnih.gov For instance, in legumes, the products of this pathway, known as ureides (allantoin and allantoate), are used for long-distance transport of fixed nitrogen. unipr.it Similarly, many microorganisms possess the complete set of enzymes to degrade uric acid to ammonia, highlighting the importance of this pathway for nitrogen assimilation. nih.govnih.gov
Role in Maintaining Cellular Nucleotide Homeostasis
Purine nucleotide catabolism is an essential cellular process for breaking down purine nucleotides like adenine (B156593) and guanine (B1146940). ontosight.ai This process is crucial for maintaining a balanced pool of nucleotides within cells and preventing the buildup of potentially toxic intermediates. ontosight.aiontosight.ai The urate degradation pathway, in which this compound is a key intermediate, is an integral part of this homeostatic mechanism. ontosight.ai
The breakdown of purines ultimately leads to the formation of uric acid. nih.gov In organisms possessing a functional urate degradation pathway, the conversion of uric acid to this compound and its subsequent metabolites ensures the orderly removal of excess purines. wikipedia.orgontosight.ai This prevents the accumulation of uric acid, which, in high concentrations, can be detrimental. ontosight.ai The proper functioning of the enzymes that metabolize HIU, such as HIU hydrolase, is therefore essential for maintaining cellular homeostasis and preventing the accumulation of toxic metabolic byproducts. ontosight.ai Dysregulation of this pathway can lead to an imbalance in nucleotide levels and contribute to various pathological conditions. ontosight.aiontosight.ai
Evolutionary Divergence of the Urate Degradation Pathway Across Biological Kingdoms
The pathway for uric acid degradation exhibits significant diversity across the biological kingdoms, reflecting a history of gene loss and convergent evolution. nih.govplos.org While the initial steps of purine breakdown to uric acid are largely conserved, the subsequent catabolism of uric acid varies considerably. nih.gov
Absence of Key Enzymes in Hominoids and Consequences for Urate Metabolism
In humans and other hominoids (great and lesser apes), the enzyme urate oxidase is inactive due to nonsense mutations acquired during primate evolution. nih.govwikipedia.orgresearchgate.net This genetic inactivation means that the purine degradation pathway effectively terminates at uric acid, which is then excreted. wikipedia.org Consequently, humans have significantly higher blood urate levels than most other mammals. wikipedia.org The gene for the subsequent enzyme in the pathway, this compound hydrolase, also contains inactivating mutations in humans, although the gene for OHCU decarboxylase may still be capable of producing a complete protein, it is not expressed. nih.gov
The loss of urate oxidase activity has been hypothesized to offer an evolutionary advantage, as uric acid is a potent antioxidant. wikipedia.orgproteopedia.org However, this also predisposes humans to conditions associated with high uric acid levels, such as gout. wikipedia.orgnih.gov
Comparative Biochemistry in Vertebrates, Plants, and Microbes
The fate of uric acid and its intermediate, this compound, differs significantly among various life forms.
Vertebrates: Most mammals, with the notable exception of hominoids, possess a functional urate oxidase and degrade uric acid to allantoin (B1664786). pnas.orgpnas.org In these animals, the enzymes of this pathway, including urate oxidase and HIU hydrolase, are typically located in the peroxisomes of liver cells. pnas.orgpnas.org In contrast, most amphibians and fish further break down allantoin to urea (B33335) and glyoxylate. nih.gov
Plants: Plants are capable of completely degrading uric acid to ammonia and carbon dioxide. nih.govnih.gov The resulting ammonia can be recycled to synthesize new organic molecules. nih.gov The intermediates of this pathway, such as allantoin, may also play a role in protecting plants against abiotic stress. nih.gov In plants, xanthine (B1682287) is oxidized to urate in the cytosol, which is then imported into peroxisomes for conversion to this compound by uricase. nih.gov
Microbes: Most fungi and many bacteria possess all the necessary enzymes to completely break down uric acid to ammonia. nih.govnih.gov However, there is also significant diversity within the microbial world. For example, some bacteria utilize an alternative pathway for allantoate (B10759256) metabolism. nih.gov The evolution of the urate degradation pathway in microbes shows instances of convergent evolution, where non-homologous enzymes have evolved to catalyze the same reaction. wikipedia.orgplos.org
| Organism Group | Key Enzymes Present | End Product of Urate Metabolism |
| Hominoids (Humans, Apes) | Urate oxidase (inactive), HIU hydrolase (inactive) | Uric Acid |
| Most Mammals | Urate oxidase, HIU hydrolase, OHCU decarboxylase | Allantoin |
| Amphibians, Fish | Full pathway including allantoinase and allantoicase | Urea, Glyoxylate |
| Plants | Full pathway including ureide degradation enzymes | Ammonia, Carbon Dioxide |
| Most Fungi & Bacteria | Full pathway to ammonia | Ammonia |
Mechanistic Linkages to Oxidative Stress and Reactive Oxygen Species Production
While uric acid is often considered an antioxidant, its oxidation to this compound can also initiate processes that contribute to oxidative stress. nih.govnih.gov The oxidation of urate can generate reactive intermediates, including the urate radical. nih.govoup.com This radical can react with superoxide (B77818) to form urate hydroperoxide or be converted to this compound. nih.govoup.com
These products are electrophilic and can react with other molecules, potentially propagating oxidative stress. nih.govnih.gov The breakdown of these intermediates ultimately leads to the formation of allantoin, the detection of which is considered a biomarker for oxidative stress. nih.govnih.gov In the absence of enzymes like this compound hydrolase to efficiently process HIU, this unstable compound can contribute to the generation of reactive oxygen species (ROS). ontosight.ai This is particularly relevant in inflammatory conditions where neutrophils release enzymes like myeloperoxidase, which can oxidize urate and generate these reactive metabolites. oup.com Therefore, the metabolism of this compound is intricately linked to the balance between antioxidant protection and the propagation of oxidative damage.
Biological Consequences of Aberrant this compound Metabolism or Enzyme Deficiency (e.g., in mouse models)
Studies using mouse models have provided significant insights into the consequences of disrupted this compound metabolism. Mice with a deficiency in this compound hydrolase (HIUH), the enzyme responsible for hydrolyzing HIU, exhibit a range of pathologies. pnas.orgnih.gov
A key finding in HIUH-deficient mice is the development of hepatomegaly (enlarged liver) and hepatocellular carcinoma (liver cancer). nih.govpnas.orgnih.govresearchgate.net This suggests that the accumulation of uric acid metabolites, likely including this compound, is toxic and can promote abnormal liver growth and tumor formation. pnas.orgnih.gov The development of these liver tumors was found to be accelerated by exposure to radiation. nih.gov
Furthermore, these mutant mice also showed elevated platelet counts due to an overproduction of thrombopoietin by the liver. pnas.orgpnas.orgnih.govresearchgate.net These findings highlight the critical role of HIUH in detoxifying the intermediates of uric acid breakdown. The toxicity observed in these models underscores the potential risks associated with therapeutic interventions that involve the administration of urate oxidase without the subsequent enzymes in the pathway to clear the resulting metabolites. pnas.orgnih.gov
| Feature | Wild-Type Mice | HIUH-Deficient Mice |
| HIU Hydrolase Activity | Present | Absent or undetectable |
| Liver Phenotype | Normal size and function | Hepatomegaly, Hepatocellular Carcinoma |
| Platelet Count | Normal | Elevated |
| Thrombopoietin Levels | Normal | Increased |
Methodological Approaches in 5 Hydroxyisourate Research
Spectroscopic Techniques for Intermediate Detection and Characterization
Spectroscopic methods are indispensable for identifying and characterizing fleeting intermediates like 5-HIU. These techniques provide insights into the molecular structure, stereochemistry, and reaction kinetics involving this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in the definitive identification of 5-hydroxyisourate as the direct product of the urate oxidase reaction. acs.org Researchers have employed ¹³C-labeled urate as a substrate and monitored the time course of the enzymatic reaction using ¹³C NMR. acs.org This approach allows for the observation of specific carbon signals, and based on chemical shift values and ¹⁸O labeling, the product was unequivocally identified as this compound. acs.org
To further substantiate these findings, the experimental ¹³C NMR spectrum of this compound has been compared with spectra calculated using ab initio density functional theory (DFT) methods, showing a strong correlation. acs.orgacs.org These computational models have also been instrumental in identifying the predominant tautomers of urate and allantoin (B1664786) in aqueous solutions. acs.org The chemical shifts of the carbon atoms provide a unique fingerprint for each molecule in the reaction pathway. For instance, the chemical shift of C4 is markedly different in urate (151.0 ppm), this compound (189.0 ppm), and allantoin (63.2 ppm). researchgate.net
Table 1: Comparative ¹³C NMR Chemical Shifts (ppm) of Key Compounds in Urate Degradation acs.orgresearchgate.net
| Compound | C2 | C4 | C5 | C6 | C8 |
| Urate | 157.0 | 151.0 | 107.2 | 160.3 | 152.5 |
| This compound | 157.0 | 189.0 | 85.0 | 175.0 | - |
| Allantoin | 158.5 | 63.2 | - | 174.5 | - |
Note: The chemical shifts can vary slightly depending on the specific experimental conditions.
Circular Dichroism (CD) spectroscopy is a powerful technique for determining the stereochemistry of chiral molecules like this compound. The enzymatic oxidation of urate produces optically active intermediates, and their distinct CD spectra allow for their differentiation and characterization. unipr.itrsc.org Specifically, this compound and its subsequent product, 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU), can be distinguished by monitoring CD signals at different wavelengths. 5-HIU exhibits significant ellipticity at 312 nm, while OHCU shows a strong signal at 257 nm. unipr.it
Computational methods, such as time-dependent density functional theory (TDDFT), have been used to calculate the electronic circular dichroism (ECD) spectra of the chiral compounds in the urate degradation pathway. rsc.orgrsc.orgresearchgate.net By comparing the computed spectra with the experimentally measured ones, researchers have been able to assign the absolute configuration of these intermediates. rsc.orgrsc.org These studies have successfully assigned the (-)-S configuration to both this compound and OHCU. rsc.org This stereochemical information is vital for understanding the enzymatic mechanisms involved in urate metabolism. rsc.orgrsc.org
UV-Visible spectroscopy is a widely used technique for monitoring the kinetics of chemical and enzymatic reactions by observing changes in the absorbance of reactants, intermediates, and products over time. thermofisher.comspectroscopyonline.com In the context of this compound research, time-resolved UV-Vis spectra have been employed to follow the oxidation of uric acid catalyzed by uricase. oup.combiorxiv.org
The enzymatic activity of uricase is often assayed by monitoring the decrease in absorbance at approximately 290-293 nm, which corresponds to the consumption of uric acid. funcmetabol.compnas.org The formation and decay of intermediates can also be tracked. For instance, in the uricase reaction, two enzyme-bound intermediates have been observed with distinct absorbance maxima before the formation of this compound. acs.org The first, a urate dianion species, absorbs at 295 nm, while the second, believed to be urate hydroperoxide, absorbs at 298 nm. acs.org Furthermore, the conversion of this compound to subsequent products can be monitored by observing the changes in the UV-Vis spectrum. nih.gov This technique is particularly valuable for studying the kinetics of enzymes like this compound hydrolase, which catalyzes the hydrolysis of 5-HIU. nih.gov
Circular Dichroism (CD) Spectroscopy for Stereochemical Assignment
X-ray Crystallography and Structural Determination
X-ray crystallography is a pivotal technique for determining the three-dimensional atomic structure of molecules, including enzymes and their complexes with substrates or inhibitors. This method has provided invaluable insights into the enzymes that interact with this compound.
High-resolution crystal structures of this compound hydrolase (HIUH) from various organisms, such as Klebsiella pneumoniae and Salmonella dublin, have been determined. nih.govpbrg.hurcsb.orgpbrg.hu These studies revealed that HIUH is a homotetrameric protein belonging to the transthyretin-related protein family. nih.govpbrg.hurcsb.orgpbrg.hu The structural data, often obtained at resolutions as high as 1.70 Å, have been crucial for identifying the active site residues and proposing catalytic mechanisms. nih.govrcsb.orgproteindiffraction.org
Furthermore, X-ray crystallography has been used to study urate oxidase, the enzyme that produces this compound. iucr.org By analyzing the crystal structure of urate oxidase complexed with inhibitors like 8-azaxanthine (B11884), researchers have gained a deeper understanding of how the substrate binds and how the catalytic reaction proceeds. iucr.org Joint neutron and X-ray crystallography studies have even allowed for the direct visualization of hydrogen atoms, providing critical information about the protonation states of active site residues and the catalytic water molecule involved in the hydration step of the reaction. iucr.orgill.eu
Table 2: Crystallographic Data for this compound Hydrolase from Klebsiella pneumoniae rcsb.org
| Parameter | Value |
| PDB ID | 3QVA |
| Experimental Method | X-ray Diffraction |
| Resolution | 1.75 Å |
| R-Value Work | 0.199 |
| R-Value Free | 0.223 |
| Total Structure Weight | 49.96 kDa |
Enzyme Kinetic Studies and Mechanistic Investigations
Enzyme kinetic studies are fundamental to understanding the catalytic mechanism and efficiency of enzymes involved in the metabolism of this compound. These investigations provide quantitative measures of enzyme performance and insights into the roles of specific amino acid residues.
Steady-state kinetics is a cornerstone of mechanistic enzymology, providing crucial parameters such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat). For enzymes acting on this compound, these parameters quantify the enzyme's affinity for its substrate and its turnover rate.
Studies on this compound hydrolase (HIUH) from soybean root nodules have shown that the enzyme follows Michaelis-Menten kinetics, with a K_m value of 15 µM for this compound. researchgate.net Similarly, the kinetic parameters for HIUH from Klebsiella pneumoniae and its active-site mutants have been determined, providing insights into the functional roles of key residues. nih.govpbrg.hurcsb.org For instance, mutating specific glutamate (B1630785) residues in the active site of soybean HIUH was shown to dramatically reduce or abolish enzymatic activity, suggesting their direct involvement in catalysis. acs.org
The pH dependence of the kinetic parameters (V_max and V/K) has also been investigated for HIUH, revealing bell-shaped curves that indicate the requirement of two ionizable groups in opposite protonation states for catalysis. acs.org These findings, combined with data from site-directed mutagenesis, have led to the proposal of detailed catalytic mechanisms. acs.org
Table 3: Kinetic Parameters of Uricase from Different Species oup.com
| Enzyme Source | K_m (µM) | k_cat (s⁻¹) |
| Danio rerio Uox | 11 | >3 |
| Gallus gallus Uox | 12.5 | 0.03 |
pH-Dependence of Enzyme Activity
The activity of enzymes involved in this compound metabolism, such as uricase, is highly dependent on pH. Determining the optimal pH for these enzymes is crucial for understanding their catalytic mechanism. Research has shown that uricase activity is generally highest at alkaline pH values. For instance, uricase from Puccinia recondita f. sp. triseti exhibits an optimal pH of 9.0. uniprot.org Similarly, studies on uricase from other sources have reported optimal pH values around 8.0 and 8.9. plos.orgjptcp.com The pH dependence of the reaction rate and the Michaelis constant (K_m_) can provide insights into the protonation states of key amino acid residues in the active site that are involved in catalysis. plos.org For example, a pKa value of approximately 6.3 has been identified, suggesting the involvement of a protolysable group in the catalytic step. plos.org However, some bacterial uricases, like the one from Bacillus subtilis MM13, show maximum activity at a neutral pH of 7.0. bepls.com
Below is a table summarizing the optimal pH for uricase from different sources:
| Enzyme Source | Optimal pH |
| Puccinia recondita f. sp. triseti | 9.0 uniprot.org |
| Aspergillus flavus | >8.0 plos.org |
| Poultry Waste | 8.0 jptcp.com |
| Bacillus subtilis MM13 | 7.0 bepls.com |
Use of Substrate Analogues and Inhibitors
Substrate analogues and inhibitors are invaluable tools for probing the active site of enzymes and elucidating their reaction mechanisms. In the context of this compound research, various purine (B94841) analogues have been used to study uricase. Compounds like 8-nitroxanthine (B3285293) and 8-thiouric acid act as inhibitors of uricase and have been used in crystallographic studies to understand substrate binding. nih.govresearchgate.net Xanthine (B1682287), another purine derivative, also serves as a substrate analogue. nih.govresearchgate.net The binding of these molecules to the active site provides a snapshot of the enzyme-substrate interactions. Furthermore, studies have identified oxonate and xanthine as structural analogs of urate that inhibit uricase activity. uniprot.org The inhibition of uricase by cyanide and chloride ions has also been noted, with the mechanism likely involving anion-π interactions with the bound uric acid. wikipedia.orgcreative-enzymes.com
A table of common uricase inhibitors and substrate analogues is provided below:
| Compound | Type |
| 8-Nitro-xanthine | Inhibitor nih.govresearchgate.net |
| 8-Thiouric acid | Inhibitor nih.govresearchgate.net |
| Xanthine | Substrate Analogue uniprot.orgnih.govresearchgate.net |
| Oxonate | Inhibitor uniprot.org |
| Cyanide | Inhibitor wikipedia.orgcreative-enzymes.com |
| Chloride | Inhibitor wikipedia.orgcreative-enzymes.com |
Genetic Engineering and Site-Directed Mutagenesis for Functional Analysis
Genetic engineering and site-directed mutagenesis are powerful techniques used to investigate the roles of specific amino acid residues in enzyme function. By altering the genetic code, researchers can produce modified enzymes with specific amino acid substitutions. For instance, site-directed mutagenesis has been employed to create mutants of this compound hydrolase (HIUH) from Klebsiella pneumoniae, such as H7N, R41K, H92N, and S108A, to study their catalytic mechanism. nih.gov Similarly, mutagenesis experiments on mouse transthyretin-related protein (mTRP) have suggested that conserved residues like His11, Arg51, and His102 are part of the active site for HIU hydrolysis. researchgate.net In another study, disulfide bridges were engineered into the uricase from the Indonesian coelacanth (Latimeria menadoensis) through site-directed mutagenesis of residues like D288, N289, I27/N289, and A225/A132 to improve its thermostability. mdpi.com These approaches have also been used to explore the evolutionary history of uricase, for example, by resurrecting and studying ancient mammalian uricases. mdpi.com
Computational Chemistry Approaches (e.g., Density Functional Theory)
Computational chemistry methods, particularly Density Functional Theory (DFT), have become indispensable for studying the electronic structure and properties of molecules like this compound. wikipedia.orgfrontiersin.orgunige.ch DFT allows for the calculation of properties such as the 13C NMR spectrum of this compound, which was used to confirm its identity as the product of the uricase reaction. researchgate.net These computational methods have also been used to investigate the relative stabilities of different tautomeric forms of uric acid and its anions, as well as their ionization potentials. researchgate.net Such calculations are crucial for understanding which species of urate is the active substrate for uricase. researchgate.net Quantum mechanical approaches have been employed to explore the possible reaction pathways for the oxidation of uric acid by molecular oxygen. researchgate.net
Biochemical Assays for Enzyme Activity and Product Quantification
A variety of biochemical assays are used to measure the activity of enzymes involved in this compound metabolism and to quantify the products. A common method for assaying uricase activity is to monitor the decrease in absorbance at approximately 290-293 nm, which corresponds to the consumption of uric acid. pnas.orgfuncmetabol.com One unit of uricase activity is typically defined as the amount of enzyme that consumes one micromole of uric acid per minute under specific conditions. nih.gov
Fluorometric assays offer a more sensitive alternative. In one such assay, the hydrogen peroxide produced by the uricase reaction reacts with a probe to generate a fluorescent signal, which is directly proportional to the enzyme's activity. nih.gov
The unstable nature of this compound requires specific methods for its detection and quantification. The hydrolysis of this compound can be monitored by measuring the change in absorbance at 312 nm. researchgate.netfuncmetabol.com Mass spectrometry is another powerful tool used to identify and quantify the intermediates and products of the uricase reaction, including this compound. funcmetabol.com
Protein Purification and Characterization Methodologies
The study of this compound and its related enzymes necessitates the purification and characterization of these proteins. A common strategy for purifying recombinant proteins involves expressing them with a tag, such as a Glutathione-S-transferase (GST) tag, in a host organism like E. coli. funcmetabol.com The tagged protein can then be purified using affinity chromatography, for example, with Glutathione-Sepharose. funcmetabol.com Other chromatography techniques, including ion exchange chromatography (e.g., using DEAE cellulose) and gel filtration chromatography (e.g., using Sephadex G-150 or Superdex G200), are also employed to achieve high purity. jptcp.comnih.govmdpi.com
Once purified, the proteins are characterized using methods like SDS-PAGE to determine their purity and subunit molecular weight. funcmetabol.com Gel filtration chromatography can also be used to determine the native molecular weight of the protein, indicating its oligomeric state. mdpi.com
A summary of common protein purification techniques is presented below:
| Technique | Principle | Application in this compound Research |
| Affinity Chromatography | Specific binding between a protein (often tagged) and a ligand immobilized on a solid support. | Purification of GST-tagged uricase and other related proteins. funcmetabol.com |
| Ion Exchange Chromatography | Separation based on the net charge of the protein. | Further purification of uricase after initial precipitation steps. jptcp.com |
| Gel Filtration Chromatography | Separation based on the size and shape of the protein. | Final purification step and determination of native molecular weight. jptcp.comnih.govmdpi.com |
Future Research Directions and Unresolved Questions
Elucidation of Remaining Mechanistic Ambiguities
The conversion of uric acid to 5-hydroxyisourate by urate oxidase (uricase) is a cornerstone of purine (B94841) catabolism in most organisms, barring humans and some higher primates. pnas.orgwikipedia.org The generally accepted mechanism involves the binding of a urate monoanion to the active site, its deprotonation to a dianion stabilized by key amino acid residues like Arginine 176 and Glutamine 228, and the subsequent reaction with molecular oxygen. wikidoc.orgcreative-enzymes.com This process yields hydrogen peroxide and an intermediate that is then hydrated to form this compound. wikidoc.org However, the precise nature of the intermediates remains a subject of investigation. Spectroscopic studies have identified two distinct enzyme-bound intermediates, one proposed to be a urate dianion and the other a urate hydroperoxide. acs.org Further research is needed to definitively characterize these transient species and fully elucidate the catalytic mechanism that allows for oxygen activation without a metal cofactor or organic coenzyme, a unique feature among oxidases. wikidoc.orgill.eu
The subsequent hydrolysis of this compound also presents mechanistic questions. While it can spontaneously decompose to a racemic mixture of allantoin (B1664786), the enzymatic pathway involving this compound hydrolase (HIUH) and 2-oxo-4-hydroxy-4-carboxy-5-ureidoimidazoline (OHCU) decarboxylase ensures the stereospecific formation of (S)-allantoin. wikipedia.orgwikidoc.orgnih.gov The non-enzymatic pathway is thought to proceed through the hydrolysis of the N1-C6 bond, followed by a unique 1,2-carboxylate shift and decarboxylation. acs.org A deeper understanding of the transition states and the energetic barriers of both the enzymatic and non-enzymatic routes would provide valuable insights into the evolution of this metabolic pathway.
Detailed Studies of Enzyme-Intermediate and Enzyme-Inhibitor Complexes
The structural and kinetic characterization of the enzymes that metabolize this compound is crucial for a complete understanding of the pathway. X-ray crystallography has been instrumental in revealing the binding of uric acid to the active site of urate oxidase. wikidoc.org However, capturing the structures of enzyme-intermediate complexes remains a significant challenge due to the instability of these species. Advanced techniques like cryo-electron microscopy and time-resolved crystallography could provide snapshots of the enzyme in action, revealing the conformational changes that occur during catalysis.
Furthermore, detailed studies of enzyme-inhibitor complexes can offer valuable mechanistic insights. It is known that urate oxidase is inhibited by cyanide and chloride ions through anion-π interactions with the uric acid substrate. wikidoc.org A more comprehensive investigation of a wider range of inhibitors could help to map the active site and identify key residues involved in substrate binding and catalysis. This knowledge is not only fundamentally important but also has practical implications for the development of novel therapeutics.
Exploration of Novel Enzymes or Isoforms in Diverse Organisms
The discovery of novel enzymes and isoforms involved in this compound metabolism in a variety of organisms continues to expand our understanding of purine degradation. For instance, a novel FAD-dependent urate oxidase, HpxO, has been identified in Klebsiella pneumoniae. scispace.com This enzyme contrasts with the previously characterized cofactor-independent urate oxidases, suggesting a different mechanistic strategy for urate hydroxylation. scispace.com
Additionally, different isoforms of urate oxidase exist, such as the tetrameric form in the roots of legumes and a monomeric form in the root nodules, which plays a role in nitrogen fixation. wikipedia.org In mice, the gene for HIU hydrolase, Urah, produces two alternative transcripts, with the catalytic function residing in specific exons. pnas.org The existence of non-homologous isofunctional enzymes, such as the FAD- and NAD+-dependent oxidases (HpxO and HpyO) and a membrane-bound cytochrome c protein (PuuD) in bacteria, further highlights the convergent evolution of this metabolic capability. wikipedia.orgresearchgate.net A systematic exploration of the genomes and proteomes of diverse organisms, particularly from extreme environments, is likely to uncover more novel enzymes and isoforms with unique properties.
Advanced Analytical Method Development for In Situ Characterization
The inherent instability of this compound in aqueous solutions necessitates the development of advanced analytical methods for its in situ characterization. nih.gov Current approaches often involve generating HIU in situ from uric acid using uricase immediately before analysis. nih.govfuncmetabol.comnii.ac.jp Techniques like 13C NMR have been employed to identify the immediate product of the urate oxidase reaction. acs.org
Future research should focus on developing methods that allow for the real-time monitoring of this compound and its downstream metabolites within living cells or complex biological matrices. This could involve the development of novel fluorescent probes or the application of advanced mass spectrometry techniques. Such methods would be invaluable for studying the kinetics of the enzymatic reactions and understanding the metabolic flux through the purine degradation pathway under different physiological conditions.
Investigation of Pathway Cross-Talk and Broader Metabolic Integration
The metabolism of this compound does not occur in isolation but is integrated with other metabolic pathways. For example, in plants, the ureide pathway, which involves the formation of this compound, is crucial for nitrogen fixation and transport. wikipedia.orgunipr.it Recent studies in chickens have suggested a potential link between this compound and lipid metabolism. mdpi.comsemanticscholar.orgnih.gov Specifically, it has been proposed that this compound, along with other metabolites, may be transported from the gut to the liver, where it can influence the expression of genes involved in lipogenesis. mdpi.comsemanticscholar.org
Further investigation into the cross-talk between the purine degradation pathway and other metabolic networks, such as the pentose (B10789219) phosphate (B84403) pathway and folate metabolism, is warranted. biorxiv.org Understanding these broader metabolic connections will provide a more complete picture of the physiological role of this compound and its metabolites.
Potential for Rational Enzyme Design and Engineering
The enzymes involved in this compound metabolism, particularly urate oxidase, are of significant therapeutic interest. nih.govbiochempeg.com Rational design and protein engineering strategies are being employed to improve the properties of these enzymes for clinical applications. nih.govresearchgate.netnih.gov For example, efforts are underway to create more thermostable and less immunogenic forms of urate oxidase. nih.govmdpi.com
The detailed structural and mechanistic information gathered from future research will be instrumental in guiding these engineering efforts. By understanding the key determinants of enzyme stability, activity, and specificity, it will be possible to rationally design mutant enzymes with enhanced therapeutic potential. This could involve introducing disulfide bridges to increase thermostability or modifying surface residues to reduce immunogenicity. nih.govmdpi.com The development of bifunctional enzymes, for instance, combining uricase and peroxidase activities, also holds promise for diagnostic applications. mdpi.com
Q & A
Basic Research Questions
Q. What methodologies are recommended for detecting 5-Hydroxyisourate (HIU) in biological samples?
- Answer : HIU can be identified using isotopic labeling combined with ¹³C NMR spectroscopy , as demonstrated in studies tracking urate oxidation by urate oxidase . Enzymatic assays coupled with high-performance liquid chromatography (HPLC) are also effective for quantifying HIU and its breakdown products (e.g., allantoin and OHCU). For validation, computational modeling of NMR spectra using density functional theory (DFT) ensures accurate peak assignments .
Q. How is HIU integrated into the purine degradation pathway?
- Answer : HIU is a transient intermediate formed during the oxidation of urate to allantoin. The pathway involves three enzymatic steps: (1) urate oxidase converts urate to HIU, (2) HIU hydrolase (encoded by Urah in mice) hydrolyzes HIU to OHCU, and (3) OHCU decarboxylase produces allantoin. Non-enzymatic degradation of HIU to OHCU occurs slowly under physiological conditions, complicating kinetic analyses .
Advanced Research Questions
Q. How can researchers resolve contradictions in HIU's role in hepatocellular carcinoma (HCC) across species?
- Answer : Studies in Urah<sup>plt2/plt2</sup> mice show that HIU hydrolase deficiency leads to HCC due to toxic metabolite accumulation . However, humans lack functional urate oxidase, making direct translation challenging. To address this, researchers should:
- Compare liver-specific HIU accumulation in humanized mouse models.
- Analyze human HCC samples for uric acid metabolites using mass spectrometry.
- Conduct in vitro studies on human hepatocytes exposed to HIU analogs .
Q. What experimental designs are optimal for studying non-enzymatic vs. enzymatic HIU degradation?
- Answer :
- Kinetic assays : Measure HIU decay rates in buffered solutions (pH 7.4) with/without purified HIU hydrolase. Use ¹⁸O labeling to track water incorporation during hydrolysis .
- Isotopic tracing : Employ [¹³C]-labeled HIU to distinguish enzymatic (OHCU) vs. non-enzymatic (allantoin) products via NMR or LC-MS .
- Computational modeling : Simulate reaction pathways using DFT to predict intermediate stability .
Q. How should researchers design studies to assess HIU hydrolase's evolutionary relationship with transthyretin (TTR)?
- Answer :
- Structural alignment : Use X-ray crystallography or cryo-EM to compare HIU hydrolase and TTR structures, focusing on conserved helical domains (e.g., residues 40-60 in mice) .
- Phylogenetic analysis : Reconstruct gene trees for Urah and TTR-like proteins across vertebrates to identify divergence points.
- Functional assays : Test TTR's ability to hydrolyze HIU in knockout models or in vitro systems .
Q. What mechanisms explain the liver-specific tumorigenesis in HIU hydrolase-deficient models?
- Answer : Proposed mechanisms include:
- Oxidative stress : HIU accumulation may generate reactive oxygen species (ROS) via FAD-dependent pathways .
- Thrombopoietin dysregulation : Elevated platelet counts in Urah<sup>plt2/plt2</sup> mice correlate with hepatomegaly, suggesting cytokine-mediated hyperplasia .
- Radiation synergy : High-dose radiation accelerates HCC in mutants, implicating DNA repair defects. Researchers should profile liver transcriptomes pre/post radiation to identify oncogenic drivers .
Methodological Considerations
Q. How can isotopic labeling improve the accuracy of HIU metabolic flux analysis?
- Answer :
- Dual labeling : Use [¹³C,¹⁵N]-urate to trace carbon/nitrogen flow through HIU to allantoin.
- Time-resolved NMR : Capture real-time HIU formation/decay in perfused liver models .
- Stable isotope-resolved metabolomics (SIRM) : Combine LC-MS and NMR to map compartment-specific HIU dynamics .
Q. What statistical approaches are critical for analyzing HIU-related pathology data?
- Answer :
- Longitudinal survival analysis : Use Kaplan-Meier curves to compare tumor incidence in Urah mutants vs. controls .
- Multivariate regression : Control for confounders like age, radiation exposure, and platelet counts.
- Pathway enrichment : Apply tools like GSEA to identify HIU-associated oncogenic pathways (e.g., oxidative stress, Wnt/β-catenin) .
Tables for Quick Reference
Table 1 : Key Enzymes in HIU Metabolism
Table 2 : Experimental Models for HIU Studies
| Model | Application | Strengths | Limitations |
|---|---|---|---|
| Urah<sup>plt2/plt2</sup> mice | HCC pathogenesis | Recapitulates liver-specific tumors | No human urate oxidase activity |
| In vitro hepatocytes | Metabolic flux analysis | High-throughput screening | Lack tissue complexity |
| Bacterial systems | Enzyme kinetics | Easy genetic manipulation | Divergent from mammalian pathways |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
